REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4](C(O)=O)[C:3]=1C(O)=O.S([O-])([O-])(=O)=[O:18].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11].[F:1][C:2]1[CH:3]=[CH:4][C:8]([OH:18])=[C:9]([F:12])[C:10]=1[F:11] |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 150 ml of diisopropyl ether
|
Type
|
EXTRACTION
|
Details
|
this extract by gas chromatography
|
Type
|
CUSTOM
|
Details
|
kept at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1)F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1)O)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[C:4](C(O)=O)[C:3]=1C(O)=O.S([O-])([O-])(=O)=[O:18].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11].[F:1][C:2]1[CH:3]=[CH:4][C:8]([OH:18])=[C:9]([F:12])[C:10]=1[F:11] |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C(C(=O)O)=C(C(=C1F)F)F)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 150 ml of diisopropyl ether
|
Type
|
EXTRACTION
|
Details
|
this extract by gas chromatography
|
Type
|
CUSTOM
|
Details
|
kept at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1)F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1)O)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |